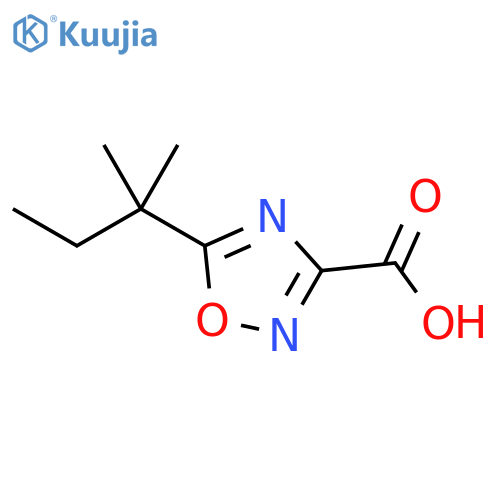

Cas no 1342213-17-5 (5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Oxadiazole-3-carboxylic acid, 5-(1,1-dimethylpropyl)-

- 5-(Tert-pentyl)-1,2,4-oxadiazole-3-carboxylic acid

- 5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

- AKOS012688937

- 1342213-17-5

- 5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylicacid

- CS-0290892

- EN300-1119924

-

- インチ: 1S/C8H12N2O3/c1-4-8(2,3)7-9-5(6(11)12)10-13-7/h4H2,1-3H3,(H,11,12)

- InChIKey: FPFBIEFYKHEAIX-UHFFFAOYSA-N

- ほほえんだ: O1C(C(C)(C)CC)=NC(C(O)=O)=N1

計算された属性

- せいみつぶんしりょう: 184.08479225g/mol

- どういたいしつりょう: 184.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.192±0.06 g/cm3(Predicted)

- ふってん: 320.5±25.0 °C(Predicted)

- 酸性度係数(pKa): 2.89±0.10(Predicted)

5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1119924-1.0g |

5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1342213-17-5 | 1g |

$943.0 | 2023-06-09 | ||

| Enamine | EN300-1119924-10g |

5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1342213-17-5 | 95% | 10g |

$2701.0 | 2023-10-27 | |

| Enamine | EN300-1119924-5g |

5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1342213-17-5 | 95% | 5g |

$1821.0 | 2023-10-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361562-50mg |

5-(Tert-pentyl)-1,2,4-oxadiazole-3-carboxylic acid |

1342213-17-5 | 95% | 50mg |

¥19958.00 | 2024-08-09 | |

| Enamine | EN300-1119924-1g |

5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1342213-17-5 | 95% | 1g |

$628.0 | 2023-10-27 | |

| Enamine | EN300-1119924-0.05g |

5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1342213-17-5 | 95% | 0.05g |

$528.0 | 2023-10-27 | |

| Enamine | EN300-1119924-0.1g |

5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1342213-17-5 | 95% | 0.1g |

$553.0 | 2023-10-27 | |

| Enamine | EN300-1119924-2.5g |

5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1342213-17-5 | 95% | 2.5g |

$1230.0 | 2023-10-27 | |

| Enamine | EN300-1119924-5.0g |

5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1342213-17-5 | 5g |

$2732.0 | 2023-06-09 | ||

| Enamine | EN300-1119924-0.25g |

5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1342213-17-5 | 95% | 0.25g |

$579.0 | 2023-10-27 |

5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 関連文献

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acidに関する追加情報

Introduction to 5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1342213-17-5) and Its Emerging Applications in Chemical Biology

5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, identified by the CAS number 1342213-17-5, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential pharmacological applications. This compound belongs to the oxadiazole class, which is well-documented for its role in medicinal chemistry as a scaffold for developing bioactive molecules. The presence of a methylbutan-2-yl side chain in its structure introduces a distinct steric and electronic profile, making it a promising candidate for further investigation.

The oxadiazole ring system is known for its stability and ability to engage in multiple hydrogen bonding interactions, which are critical for binding to biological targets. In particular, 5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid exhibits a balance between lipophilicity and polarity, attributes that are often sought after in drug design. This balance enhances its solubility and permeability across biological membranes, facilitating its interaction with intracellular and extracellular targets.

Recent studies have highlighted the versatility of oxadiazole derivatives in modulating various biological pathways. For instance, research has demonstrated that oxadiazole-based compounds can inhibit enzymes involved in inflammation and cancer progression. The methylbutan-2-yl substituent in 5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid may contribute to its ability to interact with specific enzyme active sites by influencing the conformational flexibility of the molecule. This structural feature could be exploited to develop novel inhibitors with improved selectivity and efficacy.

In the realm of chemical biology, the carboxylic acid moiety at the 3-position of the oxadiazole ring provides a versatile handle for further functionalization. This allows chemists to modify the compound into more complex derivatives through esterification, amidation, or other coupling reactions. Such modifications can fine-tune the pharmacokinetic properties of the molecule, including its bioavailability and metabolic stability. The adaptability of this scaffold makes it an attractive choice for drug discovery programs targeting neurological disorders, infectious diseases, and metabolic conditions.

Emerging research also suggests that 5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid may exhibit antioxidant properties. Oxadiazole derivatives have been shown to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage. The methylbutan-2-yl group could play a role in stabilizing the radical intermediates formed during such reactions, thereby enhancing the compound’s antioxidant activity. This potential application is particularly relevant in contexts where oxidative stress contributes to disease pathogenesis.

The synthesis of 5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted hydrazines and nitrile oxides or ketones. The introduction of the methylbutan-2-yl group typically involves alkylation steps using corresponding alkyl halides or Grignard reagents. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions may also be employed to improve synthetic efficiency.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid with biological targets. These studies predict favorable binding affinities with enzymes such as kinases and proteases, which are overexpressed in various diseases. The placement of the methylbutan-2-yl group appears to enhance hydrophobic interactions with aromatic residues in these enzyme active sites, contributing to strong binding affinity.

In clinical settings, early-stage trials have begun exploring the therapeutic potential of oxadiazole derivatives as kinase inhibitors. While 5-(2-methylbutan-2-y l)-1,2 ,4 -oxadiaz ole -3 -carboxylic acid has not yet been tested in humans, preclinical data suggest that it may exhibit promising anti-cancer effects by disrupting aberrant signaling pathways involved in tumor growth and metastasis. The carboxylic acid functionality also allows for prodrug strategies aimed at improving oral bioavailability or targeted delivery to specific tissues.

The compound’s structural features make it an interesting candidate for developing small-molecule probes used in biochemical assays. Researchers can leverage its high affinity for specific targets to design high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. Additionally ,the oxadiazole core can be incorporated into larger molecules as a bioisostere , allowing chemists to explore alternative scaffolds while retaining key pharmacophoric elements.

The environmental impact of synthesizing and using 5-( 2 -m eth ylbu tan - 2 - y l ) - 1 , 2 , 4 - o x adia z ole - 3 - carbox y lic ac id is another consideration that merits discussion . Green chemistry principles suggest optimizing synthetic routes to minimize waste generation , reduce energy consumption , and employ sustainable solvents . Advances in catalytic methods could further enhance the sustainability profile of this compound’s production process .

Future directions for research on this compound include exploring its interactions with nucleic acids and other biomolecules . The ability of oxadiazoles to intercalate into DNA or RNA could open up possibilities for applications in gene therapy or antisense therapy . Additionally , investigating how variations in the side chain influence biological activity may lead to new insights into structure-function relationships within this class of compounds .

In conclusion,5-( 2 -me th ylbu tan - 22 y l ) - 1 , 24 ox adia z ole -3 car box y lic ac id ( CAS No .13422 13 -17 -5) represents a fascinating molecule with diverse potential applications across chemical biology and medicinal chemistry . Its unique structural features , coupled with emerging evidence of its biological activity , position it as an exciting subject for further investigation . As research continues ,this compound promises to contribute valuable insights into disease mechanisms while offering new opportunities for therapeutic development . p >

1342213-17-5 (5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid) 関連製品

- 1250443-94-7(Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate)

- 2839156-49-7(Imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride)

- 1807295-07-3(Methyl 3-cyano-5-ethyl-2-mercaptobenzoate)

- 2227723-16-0((2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine)

- 60458-71-1(2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide)

- 1806343-95-2(1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one)

- 2034508-56-8(6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)

- 2109155-75-9(1-(Cyclopentylacetyl)piperazine hydrochloride)

- 459836-30-7(PEAQX sodium)

- 59448-25-8((2,2'-Bipyridine)diiodonickel)